molecular formula C13H18N2O2 B1394594 Methyl 4-amino-3-(piperidin-1-yl)benzoate CAS No. 1272756-52-1

Methyl 4-amino-3-(piperidin-1-yl)benzoate

Cat. No.: B1394594
CAS No.: 1272756-52-1
M. Wt: 234.29 g/mol
InChI Key: DHMBWTUCCQKRAH-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid, featuring a piperidine ring and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(piperidin-1-yl)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Piperidine Substitution: The amino group is then reacted with piperidine under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced further to modify the functional groups, such as converting the ester group to an alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Various substituted benzoates or piperidine derivatives.

Scientific Research Applications

Methyl 4-amino-3-(piperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(piperidin-1-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring and amino group play crucial roles in binding to these targets, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

    Methyl 4-amino-3-(piperidin-3-yl)benzoate: Similar in structure but with a different position of the piperidine ring.

    Methyl 4-amino-3-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of piperidine.

    Methyl 4-amino-3-(pyrrolidin-1-yl)benzoate: Features a pyrrolidine ring.

Uniqueness: Methyl 4-amino-3-(piperidin-1-yl)benzoate is unique due to the specific positioning of the piperidine ring and the amino group, which can significantly influence its reactivity and interaction with biological targets. This structural specificity can lead to distinct pharmacological and chemical properties compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-amino-3-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMBWTUCCQKRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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